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Structural Analysis and C-H⋯Br Interactions

The crystal structure of 2-bromoacetamide has been precisely determined. The table below summarizes the

key quantitative data for its intermolecular interactions [1] [2].

Interaction Type
Distance
(Å)

Angle (°)
Symmetry
Operation

Graph Set / Role

N—H⋯O (Dimer) D⋯A:

2.915

D-H⋯A:

172

-x+2, -y+1, -z+1 R₂²(8); Forms core dimer

N—H⋯O (Chain) D⋯A:

2.955

D-H⋯A:

140

x, -y+3/2, z-1/2 R₄²(8); Links dimers

C—H⋯Br H⋯Br: 2.98 C-H⋯Br:

122

-x+1, y+1/2, -z+3/2 Supports dimer

association

C—H⋯O H⋯O: 2.55 C-H⋯O:

153

-x+2, -y+1, -z+1 Links layers

Intramolecular N—
H⋯Br

H⋯Br: 2.69 N-H⋯Br:

115

(Within molecule) Stabilizes molecular

geometry
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The crystal structure is primarily built from strong N—H⋯O hydrogen bonds that form centrosymmetric

dimers, characterized by the graph set ( R_2^2(8) ) [1] [2]. These dimers are then linked into a ladder-type

network by additional N—H⋯O bonds.

The C—H⋯Br interaction plays a specific and vital role in this architecture. It acts as a supporting

interaction that strengthens the association between these primary hydrogen-bonded dimers [1] [2]. This

demonstrates how weaker intermolecular forces can work cooperatively with strong hydrogen bonds to

stabilize a crystal packing.

Experimental Protocols for Validation

The data presented is primarily validated through Single-Crystal X-ray Diffraction (SC-XRD). Here is a

summary of the key experimental methodologies used in the cited studies [1] [2]:

Crystallization: Single crystals of 2-bromoacetamide were obtained by purification through

crystallization from petroleum ether (boiling range 313–333 K) [1] [2].
Data Collection: X-ray diffraction data was collected at 93 K using a Stoe Stadivari diffractometer

with Mo Kα radiation (λ = 0.71073 Å). This low temperature enhances the resolution of the data.
Structure Refinement: The crystal structure was solved and refined using modern software

packages (SHELXT2018/2 and SHELXL2019/2). Hydrogen atom positions were determined
experimentally, with those attached to nitrogen located from a difference Fourier map and refined

freely, which provides greater accuracy for analyzing hydrogen-bonding geometry [1].

Research Context and Comparison

To help frame the properties of 2-bromoacetamide, the following diagram outlines the logical relationship

between its molecular structure, the primary analytical technique used, and the key findings that can be

derived.
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Regarding comparisons with other haloacetamides:

2-Chloroacetamide: The search results confirm that 2-bromoacetamide is isostructural with its
chloro-analogue, meaning they share the same crystal packing motif and space group ((P2_1/c)) [2].

2-Floroacetamide: While the primary hydrogen-bonding pattern is similar, the crystal structure is not
isostructural with the fluoro- derivative, indicating that the size and electronic properties of the

halogen atom can lead to different packing arrangements [2].

Further Research Directions

The search results indicate that primary amide groups, like that in 2-bromoacetamide, are of significant

interest in materials science and drug development for their ability to form reliable hydrogen-bonded

networks [3]. To build a more comprehensive comparison guide, you might consider searching for the

following:

Comparative Studies: Look for reviews or papers that directly compare the crystallographic data and

stability of a series of haloacetamides (F, Cl, Br, I).
Energetic Contributions: Search for computational studies that calculate the precise energy of C-

H⋯Br interactions in these systems compared to C-H⋯O and other non-covalent forces.
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Functional Applications: Investigate the use of bromoacetamide-based ligands in coordination

polymers or as building blocks in pharmaceutical cocrystals.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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